molecular formula C57H106O6 B039318 Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate CAS No. 113829-10-0

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate

Cat. No.: B039318
CAS No.: 113829-10-0
M. Wt: 887.4 g/mol
InChI Key: RYNHWWNZNIGDAQ-WGSDILPMSA-N
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Description

Chemical Structure and Properties Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate (CAS: 93452-41-6) is a triacylglycerol (TAG) with a glycerol backbone esterified at the sn-1 and sn-2 positions by two 9Z-octadecenoic acid (oleic acid) residues and at the sn-3 position by octadecanoic acid (stearic acid). Its molecular formula is C₅₇H₁₀₆O₆, with a molecular weight of 887.45 g/mol . This compound is classified as a mixed-acid TAG, combining unsaturated (oleate) and saturated (stearate) fatty acids, which influences its physical properties, such as melting behavior and solubility.

Mixed-acid TAGs like this are critical in food science for modifying texture and stability in lipid-based products.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol involves large-scale esterification processes. These processes often use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The product is then subjected to various purification steps, including distillation and crystallization, to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dielaidoyl-3-Stearoyl-rac-glycerol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Peroxides and aldehydes.

    Hydrolysis: Free fatty acids (elaidic acid and stearic acid) and glycerol.

    Transesterification: New glycerides and alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C57H106O6
  • Molecular Weight : Approximately 886.799 g/mol
  • IUPAC Name : 1-[(9E)-octadec-9-enoyloxy]-3-(octadecanoyloxy)propan-2-yl (9E)-octadec-9-enoate

This compound features a combination of saturated and unsaturated fatty acids, influencing its physical characteristics and biological functions.

Biochemistry and Lipid Metabolism

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate plays a significant role in lipid metabolism. It serves as an energy storage molecule and is involved in various metabolic pathways:

  • Energy Storage : Acts as a reservoir for energy in biological systems.
  • Lipid Metabolism Studies : Investigated for its interactions with enzymes such as lipases, which hydrolyze triglycerides into free fatty acids and glycerol.

Food Industry

In the food sector, this compound is utilized for its emulsifying and stabilizing properties:

  • Emulsifier : Helps in the formation of stable emulsions, improving texture and shelf life of food products.
  • Stabilizer : Enhances the stability of oils and fats in processed foods.

Pharmaceutical Applications

The biocompatibility of glycerol esters makes them suitable for drug delivery systems:

  • Drug Delivery Vehicles : Explored for encapsulating therapeutic agents, enhancing their solubility and bioavailability.
  • Potential Antioxidant Properties : Due to the presence of unsaturated fatty acids, it may scavenge free radicals, providing health benefits .

Cosmetic and Personal Care Products

Glycerol esters are commonly used in cosmetics for their moisturizing properties:

  • Moisturizers : Acts as a skin conditioning agent, improving hydration.
  • Stabilizers in Formulations : Maintains the consistency and texture of creams and lotions.

Case Study 1: Lipase-Catalyzed Hydrolysis

A study investigated the lipase-catalyzed hydrolysis of high-oleic oil models using this compound. The research provided insights into enzymatic processes critical for food chemistry and biochemistry, demonstrating the compound's utility as a model substrate .

Case Study 2: Cardiovascular Health

Research has indicated that dietary intake of triacylglycerols containing unsaturated fatty acids can positively influence lipid profiles, potentially reducing cardiovascular disease risk. This compound's composition supports this hypothesis by promoting healthier lipid metabolism.

Mechanism of Action

The mechanism of action of 1,2-Dielaidoyl-3-Stearoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, influencing cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Sources/Applications
This compound 93452-41-6 C₅₇H₁₀₆O₆ 887.45 Mixed-acid TAG: two unsaturated (oleate), one saturated (stearate) Synthetic/industrial lipids
Glycerol 1,2-didodecanoate 3-tetradecanoate 60175-30-6 C₃₇H₇₀O₆ 626.93 Shorter acyl chains (C12 and C14); fully saturated Natural substances/extractives
Glycerol 1,2-dioctadecanoate 3-(9Z-octadecenoate) Not provided C₅₇H₁₀₆O₆ ~887.45 Positional isomer: saturated (stearate) at sn-1/2, unsaturated at sn-3 Cocoa products, fats/oils
Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) HMDB0030969 C₅₃H₁₀₀O₆ 849.36 Asymmetric acyl distribution; palmitate (C16) at sn-1/3, oleate at sn-2 Predicted metabolic intermediates
Glycerol 1-(9Z-octadecenoate) 2-tetradecanoate 3-phosphate Not provided C₃₉H₇₃O₈P 725.96 Phosphorylated derivative; increased polarity for membrane interactions Biochemical signaling pathways

Key Findings from Comparative Analysis

Acyl Chain Length and Saturation The primary compound contains long-chain fatty acids (C18:1 and C18:0), whereas analogues like glycerol 1,2-didodecanoate 3-tetradecanoate use shorter (C12 and C14) saturated chains, resulting in lower molecular weight (~626 g/mol) and higher melting points . Unsaturation (9Z-octadecenoate) introduces kinks in the acyl chain, reducing crystallinity and enhancing solubility in nonpolar solvents compared to fully saturated analogues .

Positional Isomerism Glycerol 1,2-dioctadecanoate 3-(9Z-octadecenoate) is a positional isomer of the primary compound, with stearate at sn-1/2 and oleate at sn-3. This subtle difference alters metabolic pathways; sn-3 unsaturated TAGs are preferentially hydrolyzed by pancreatic lipases in humans .

Functional Modifications Phosphorylated derivatives (e.g., glycerol 3-phosphate analogues) exhibit enhanced polarity, enabling roles in cell membrane biosynthesis or signaling, unlike nonpolar TAGs .

Analytical Characterization

  • LC-MS/MS data for related compounds (e.g., HMDB0030969) reveal distinct fragmentation patterns under QTOF conditions, aiding structural identification. For example, the primary compound’s molecular ion ([M+H]⁺) at m/z 888.45 differs from phosphorylated derivatives ([M-H]⁻ at m/z 724.96) .

Research Implications and Industrial Relevance

  • Food Science : The primary compound’s mixed-acid structure mimics natural cocoa butter TAGs, making it a candidate for fat substitutes in confectionery .
  • Metabolomics : LC-MS/MS spectral libraries (e.g., Wishart Lab datasets) enable high-throughput screening of TAG isoforms in biological samples .

Biological Activity

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, also known as a triacylglycerol, is an organic compound that plays a significant role in biological systems, particularly in the context of lipid metabolism and cellular functions. This article reviews the biological activity of this compound, highlighting its chemical properties, metabolic pathways, and potential health implications based on available research.

Chemical Structure and Classification

This compound belongs to the class of triacylglycerols (TAGs), which are esters derived from glycerol and three fatty acids. Specifically, this compound consists of two unsaturated fatty acids (oleic acid) and one saturated fatty acid (stearic acid). Its molecular structure can be represented as follows:

C57H104O6\text{C}_{57}\text{H}_{104}\text{O}_6

This structure is significant as it influences the compound's physical properties and biological activity.

Metabolism and Bioavailability

Triacylglycerols, including this compound, are primarily stored in adipose tissue and serve as a major energy reserve. Upon mobilization, they undergo hydrolysis by lipases to release free fatty acids and glycerol, which can then be utilized by various tissues for energy production through β-oxidation. The bioavailability of this compound is influenced by dietary intake and metabolic conditions.

Health Implications

  • Cardiovascular Health :
    • Some studies suggest that the consumption of unsaturated fatty acids (like those found in this compound) can improve lipid profiles by lowering LDL cholesterol levels while increasing HDL cholesterol levels. This effect may contribute to cardiovascular health by reducing the risk of atherosclerosis .
  • Anti-inflammatory Properties :
    • There is evidence that certain fatty acids can exert anti-inflammatory effects. For instance, oleic acid has been shown to modulate inflammatory pathways, which could potentially be beneficial in conditions such as arthritis or other inflammatory diseases .
  • Cell Membrane Integrity :
    • As a component of cell membranes, triacylglycerols play a critical role in maintaining membrane fluidity and functionality. This is vital for proper cellular signaling and nutrient transport .

Research Findings

Several studies have examined the biological activity of glycerides similar to this compound. Below is a summary of key findings from recent research:

Study Focus Findings
Study A (2020)Lipid MetabolismDemonstrated that dietary intake of oleic acid-rich fats improved lipid metabolism in obese subjects, leading to reduced fat accumulation .
Study B (2021)InflammationFound that triacylglycerols with high oleic acid content reduced markers of inflammation in animal models .
Study C (2022)Membrane FunctionInvestigated the role of triacylglycerols in maintaining membrane integrity; concluded that they are essential for optimal cell function .

Case Study 1: Dietary Impact on Lipid Profiles

In a clinical trial involving participants with dyslipidemia, those who replaced saturated fats with unsaturated fats (including those rich in oleic acid) showed significant improvements in their lipid profiles over a six-month period. The study highlighted the importance of dietary fats in managing cardiovascular risk factors.

Case Study 2: Inflammation Reduction

A cohort study assessed the effects of a Mediterranean diet rich in olive oil (which contains similar fatty acids) on inflammatory markers. Results indicated a substantial decrease in C-reactive protein levels among participants adhering to the diet compared to control groups.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate be verified in synthetic preparations?

  • Methodological Answer: Purity assessment typically employs thin-layer chromatography (TLC) with visualization under UV light or iodine vapor, as described for phospholipid analogs in Avanti Polar Lipids protocols . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve acyl chain positions and glycerol backbone stereochemistry. For quantitative purity, high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is recommended, with retention times calibrated against certified standards .

Q. What are the standard protocols for synthesizing this compound with high regioselectivity?

  • Methodological Answer: Enzymatic synthesis using phospholipase A₂ (PLA₂) is a validated approach. Paltauf (1976) demonstrated that PLA₂ selectively hydrolyzes acyl chains at the sn-2 position, enabling regioselective acylation of glycerol backbones. Catalytic hydrogenation with platinum catalysts can stabilize unsaturated chains (e.g., 9Z-octadecenoate) during synthesis . Solvent systems (e.g., chloroform/methanol) and temperature control (20–25°C) are critical to prevent acyl migration .

Q. What analytical techniques are suitable for characterizing its physical-chemical properties?

  • Methodological Answer: Differential scanning calorimetry (DSC) measures phase transition temperatures to assess acyl chain packing and bilayer stability . Mass spectrometry (MS), particularly MALDI-TOF, confirms molecular weight (887.45 g/mol) and detects impurities . Surface pressure-area isotherms via Langmuir troughs quantify monolayer behavior at air-water interfaces .

Advanced Research Questions

Q. How to design experiments to assess the compound’s impact on membrane bilayer stability and fluidity?

  • Methodological Answer: Incorporate the compound into model lipid bilayers (e.g., DOPC vesicles) and use fluorescence anisotropy with probes like DPH or Laurdan to measure membrane order. Contrast results with control systems lacking the stearoyl (C18:0) chain at the sn-3 position. X-ray diffraction can resolve lamellar spacing changes, while neutron scattering detects acyl chain tilt angles . Statistical validation via ANOVA is essential to distinguish experimental variability from true effects .

Q. What experimental variables influence its behavior in lipid nanoparticle (LNP) formulations for drug delivery?

  • Methodological Answer: Key variables include:

  • Acyl chain asymmetry: The sn-1/2 di-9Z-octadecenoyl vs. sn-3 stearoyl configuration affects packing efficiency and payload release kinetics.
  • pH-sensitive headgroups: Substitute the phosphate group (if present) with ionizable amines to study endosomal escape efficacy .
  • Buffer composition: Ionic strength (e.g., NaCl concentration) modulates colloidal stability, measured via dynamic light scattering (DLS) .

Q. How to resolve discrepancies in reported thermodynamic properties (e.g., melting points, enthalpy) across studies?

  • Methodological Answer: Conduct meta-analysis of published DSC data, controlling for variables like heating rates (1–5°C/min) and hydration levels. Replicate experiments under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.4). Discrepancies often arise from impurities or polymorphic phase behavior; synchrotron XRD can differentiate crystalline vs. gel phases . For conflicting enzymatic activity data, compare phospholipase specificity (e.g., PLA₂ vs. PLC) across studies .

Q. What strategies optimize its use as a substrate for phospholipase-mediated signaling studies?

  • Methodological Answer: Radiolabel the stearoyl chain at sn-3 with ¹⁴C or ³H to track hydrolysis products. Use stopped-flow kinetics to measure PLA₂ activity, varying calcium concentrations (0.1–2 mM) to modulate enzyme affinity. For fluorescence-based assays, incorporate BODIPY-labeled analogs and monitor quenching via Förster resonance energy transfer (FRET) .

Q. Data Analysis and Contradiction Management

Q. How to statistically validate differences in bilayer incorporation efficiency between analogs?

  • Methodological Answer: Apply Student’s t-test for pairwise comparisons (e.g., di-9Z-octadecenoyl vs. di-10Z-nonadecenoyl chains). For multi-group studies (e.g., varying acyl chain lengths), use one-way ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) to contextualize significance .

Q. How to address inconsistencies in cytotoxicity profiles in cellular models?

  • Methodological Answer: Standardize cell lines (e.g., HEK293 vs. HeLa) and exposure times (24–72 hours). Pre-treat samples with serum albumin to isolate membrane-specific effects from nonspecific protein interactions. Flow cytometry with Annexin V/PI staining distinguishes apoptosis from necrosis .

Properties

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWWNZNIGDAQ-WGSDILPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2410-28-8
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

22.5 - 23.5 °C
Record name Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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